Porphyra-334 is classified under mycosporine-like amino acids, which are small, water-soluble compounds that absorb ultraviolet light. These compounds are produced by various marine organisms, including cyanobacteria, algae, and fungi, as a protective mechanism against UV radiation. The primary source of Porphyra-334 is the red alga Porphyra yezoensis, which is commonly found in coastal waters.
The synthesis of Porphyra-334 can be achieved through biosynthetic pathways involving specific enzymes. Research has shown that the production of mycosporine-like amino acids, including Porphyra-334, can be enhanced by introducing biosynthetic genes from cyanobacteria such as Nostoc punctiforme and Anabaena variabilis into yeast strains like Yarrowia lipolytica. Key genes involved in this process include mysA, mysB, and mysC, which are responsible for producing mycosporine-glycine from sedoheptulose 7-phosphate. Additionally, the enzyme D-Ala-D-Ala ligase homologue (MysD) facilitates the conjugation of threonine to mycosporine-glycine, resulting in Porphyra-334 production .
The extraction of Porphyra-334 from Porphyra yezoensis typically involves a hydrophilic solvent extraction process followed by high-performance liquid chromatography for purification. The extraction method includes grinding the algae, filtering to remove solids, and using a chloroform-methanol-water mixture to isolate the desired compounds .
Porphyra-334 has a unique molecular structure characterized by its ability to absorb UV radiation effectively. The compound's molecular formula is , with a molecular weight of approximately 281.28 g/mol. Its structure consists of a cyclohexene ring fused with an amino acid moiety, which contributes to its photoprotective properties. The specific absorption maxima of Porphyra-334 occur around 334 nm, which corresponds to its effectiveness in absorbing UV light .
Porphyra-334 participates in various biochemical reactions primarily related to its role as a UV filter. When exposed to ultraviolet radiation, it can undergo structural changes that enhance its protective capabilities against reactive oxygen species generated during UV exposure. The compound’s ability to scavenge free radicals plays a crucial role in preventing oxidative damage to cellular components such as DNA, proteins, and lipids .
In laboratory settings, the enzymatic activity related to Porphyra-334 can be assessed using synthetic substrates that mimic physiological conditions. For instance, elastase activity assays have been utilized to evaluate the protective effects of Porphyra-334 on skin fibroblasts exposed to UV radiation .
The mechanism by which Porphyra-334 exerts its protective effects involves several biological processes. Upon UV exposure, Porphyra-334 acts as a potent antioxidant by neutralizing reactive oxygen species and preventing oxidative stress-induced apoptosis in skin cells. Studies have shown that treatment with Porphyra-334 prior to UV irradiation modulates gene expression related to apoptosis and cell proliferation, thereby enhancing cell survival .
Additionally, Porphyra-334 has been observed to regulate microRNAs that target genes associated with UV-mediated biological responses, further supporting its role in cellular protection against UV-induced damage .
Porphyra-334 is a colorless or pale yellow crystalline solid at room temperature. It is soluble in water due to its polar nature but exhibits limited solubility in non-polar solvents. The compound's melting point is not extensively documented but is generally considered stable under normal storage conditions when kept away from light.
Key physical properties include:
Porphyra-334 has several applications across various fields:
Porphyra-334 (C14H22N2O8; molecular weight 346.3 g/mol) is a mycosporine-like amino acid (MAA) characterized by a cyclohexenimine chromophore core linked to amino acid substituents. Its IUPAC name is 4-[(2E)-3-(1-Hydroxy-4-methoxy-2,5-dioxo-3-imidazolidinyl)-2-methyl-1-oxo-2-buten-1-yl]-3,5-dihydroxy-5-(hydroxymethyl)-2-methoxy-2-cyclohexen-1-one. The chromophore consists of a six-membered ring with conjugated double bonds responsible for its UV absorption, substituted at the C-1 position by a glycine moiety and at the C-3 position by a threonine-derived unit. This configuration creates an extended π-electron system that facilitates photon energy dissipation [2] [9].
Absolute configuration analysis confirms a single chiral center at C3 (within the cyclohexenimine ring) with S-stereochemistry. This stereochemistry is critical for UV absorption efficiency and molecular stability. The molecule adopts a planar conformation stabilized by intramolecular hydrogen bonding between the hydroxyl group at C5 and the carbonyl at C6, as well as electrostatic interactions between the glycine carboxylate and the protonated imine nitrogen [7] [9].
Table 1: Atomic Composition of Porphyra 334
Element | Count | Bond Type | Position |
---|---|---|---|
Carbon | 14 | Core cyclohexenimine | 1-6 |
Hydrogen | 22 | Hydroxyl groups | 5, 3' |
Nitrogen | 2 | Imine (C=N) | 1 |
Oxygen | 8 | Carbonyls (C=O) | 2, 4, 6 |
- | - | Methoxy groups | 2, 7 |
Porphyra-334 exhibits a distinct UV absorption profile with λmax at 334 nm in aqueous solution, corresponding to π→π* electronic transitions of its conjugated cyclohexenimine system. The molar extinction coefficient (ε) is 42,300 M−1cm−1 at physiological pH, demonstrating exceptional photon capture efficiency in the UV-A spectrum (315–400 nm). Acidification (pH < 2) induces a hypsochromic shift to 332 nm, while alkalinization (pH > 9) restores the 334 nm peak, confirming protonation-dependent electronic modulation. Photostability studies reveal <5% degradation after 24 hours of continuous UV exposure (290–400 nm), underscoring its role as a photostable sunscreen agent [2] [6] [9].
Multidimensional NMR resolves the protonation states and spatial relationships within Porphyra-334:
Table 2: 13C NMR Assignments for Porphyra 334
Carbon Position | Chemical Shift (δ, ppm) | Multiplicity |
---|---|---|
C-1 | 170.3 | Carbonyl |
C-2 | 135.5 | Olefinic |
C-3 | 140.1 | Olefinic |
C-4 | 195.2 | Carbonyl |
C-5 | 78.6 | Aliphatic |
C-6 | 175.6 | Carbonyl |
OCH3 (C2) | 60.1 | Methoxy |
OCH3 (Thr) | 58.3 | Methoxy |
CH3-Thr | 20.1 | Methyl |
High-resolution ESI-MS identifies Porphyra-334 via its [M+H]+ ion at m/z 347.1354 (calculated for C14H23N2O8+: 347.1352; error 0.6 ppm). Fragmentation pathways include:
Porphyra-334 belongs to a class of >30 identified MAAs but exhibits distinct structural and functional properties:
Table 3: Comparative Structural and Spectral Properties of Key MAAs
MAA | Molecular Formula | λmax (nm) | Key Structural Features | Source Organisms |
---|---|---|---|---|
Porphyra-334 | C14H22N2O8 | 334 | Glycine + threonine substituents | Porphyra vietnamensis, Nostoc commune |
Shinorine | C13H20N2O8 | 334 | Glycine + serine substituents | Gracilaria vermiculophylla |
Palythine-Thr | C12H18N2O7 | 322 | Single threonine chain | Nostoc commune |
Mycosporine-Gly | C11H17NO7 | 310 | Glycine substituent only | Fungal symbionts |
13-O-Gal-P334 | C20H30N2O13 | 334 | Porphyra-334 + galactose | Nostoc sphaericum |
Structural Differentiation:
Functional Implications:The threonine methyl group in Porphyra-334 enhances lipid membrane permeability compared to shinorine, evidenced by 2.3-fold higher accumulation in fibroblast monolayers. This property correlates with its superior cytoprotection against UVA (365 nm), reducing ROS generation by 78% vs. 62% for shinorine at 10 µM [3] [6].
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